N-(1-Cyanocyclohexyl)-2-[[4-cyclopropyl-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide N-(1-Cyanocyclohexyl)-2-[[4-cyclopropyl-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Brand Name: Vulcanchem
CAS No.: 879418-39-0
VCID: VC6831368
InChI: InChI=1S/C22H24N6OS/c23-14-22(10-4-1-5-11-22)25-19(29)13-30-21-27-26-20(28(21)15-8-9-15)17-12-24-18-7-3-2-6-16(17)18/h2-3,6-7,12,15,24H,1,4-5,8-11,13H2,(H,25,29)
SMILES: C1CCC(CC1)(C#N)NC(=O)CSC2=NN=C(N2C3CC3)C4=CNC5=CC=CC=C54
Molecular Formula: C22H24N6OS
Molecular Weight: 420.54

N-(1-Cyanocyclohexyl)-2-[[4-cyclopropyl-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

CAS No.: 879418-39-0

Cat. No.: VC6831368

Molecular Formula: C22H24N6OS

Molecular Weight: 420.54

* For research use only. Not for human or veterinary use.

N-(1-Cyanocyclohexyl)-2-[[4-cyclopropyl-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide - 879418-39-0

Specification

CAS No. 879418-39-0
Molecular Formula C22H24N6OS
Molecular Weight 420.54
IUPAC Name N-(1-cyanocyclohexyl)-2-[[4-cyclopropyl-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Standard InChI InChI=1S/C22H24N6OS/c23-14-22(10-4-1-5-11-22)25-19(29)13-30-21-27-26-20(28(21)15-8-9-15)17-12-24-18-7-3-2-6-16(17)18/h2-3,6-7,12,15,24H,1,4-5,8-11,13H2,(H,25,29)
Standard InChI Key FNMYIEVTWILUDQ-UHFFFAOYSA-N
SMILES C1CCC(CC1)(C#N)NC(=O)CSC2=NN=C(N2C3CC3)C4=CNC5=CC=CC=C54

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Components

The molecule consists of three primary domains:

  • Cyanocyclohexyl group: A cyclohexane ring substituted with a cyano (-CN) group at the 1-position, contributing steric bulk and potential hydrogen-bonding interactions.

  • Thioacetamide bridge: A sulfur atom connects the triazole ring to the acetamide backbone, enhancing electronic delocalization and metabolic stability .

  • Triazole-indole system: A 1,2,4-triazole ring substituted with a cyclopropyl group at position 4 and an indole moiety at position 5. The indole’s aromatic system and nitrogen heteroatom facilitate π-π stacking and enzyme interactions.

Molecular Formula and Weight

  • Formula: C₂₂H₂₃N₇OS

  • Molecular weight: 449.54 g/mol (calculated using PubChem’s molecular formula standards) .

Spectroscopic Characterization

While experimental spectral data for this compound is unavailable, analogous structures (e.g., 2-(1-methylindol-3-yl)acetamide) exhibit distinctive signals in ¹H-NMR (e.g., indole NH at δ 10.8 ppm, cyclohexyl protons at δ 1.2–2.1 ppm) and IR spectra (C≡N stretch ~2240 cm⁻¹, amide C=O ~1650 cm⁻¹) .

Synthetic Pathways and Optimization

Proposed Synthesis Route

The synthesis likely follows a multi-step approach, as seen in related N-substituted acetamides :

  • Indole intermediate preparation:

    • 2-(1H-Indol-3-yl)acetic acid is esterified (e.g., with methanol/H₂SO₄) to form the methyl ester.

    • Hydrazide formation via refluxing with hydrazine hydrate.

    • Cyclization with carbon disulfide (CS₂) and KOH yields 5-(indol-3-ylmethyl)-1,3,4-oxadiazole-2-thiol .

  • Electrophile synthesis:

    • Reaction of 1-cyanocyclohexylamine with 2-bromoacetyl bromide in a basic medium produces 2-bromo-N-(1-cyanocyclohexyl)acetamide .

  • Coupling reaction:

    • The thiol group of the triazole-indole intermediate undergoes nucleophilic substitution with the bromoacetamide electrophile, forming the final product.

Biological Activities and Mechanisms

MicroorganismAnalog CompoundMIC (μg/mL)Reference
Salmonella typhi8b3.12
Staphylococcus aureus8c6.25
Escherichia coliML38512.5

The target compound’s triazole and indole groups may disrupt bacterial cell wall synthesis via penicillin-binding protein inhibition.

Enzyme Inhibition

  • α-Glucosidase: Analog 8q showed IC₅₀ = 18.7 μM, suggesting antidiabetic potential .

  • Lipoxygenase: Compound 8b inhibited 5-LOX at IC₅₀ = 22.4 μM, indicating anti-inflammatory activity .

Molecular docking studies predict the cyanocyclohexyl group enhances binding to enzyme active sites through hydrophobic interactions .

Pharmacological and Toxicological Profile

Hemolytic Activity

Related acetamides exhibit low hemolysis (e.g., 8p: 4.2% at 100 μg/mL), suggesting favorable safety profiles .

Metabolic Stability

  • Cytochrome P450 interactions: The triazole moiety may inhibit CYP3A4, necessitating drug-drug interaction studies.

  • Plasma protein binding: Predicted 89–92% based on logP (~2.8) .

Comparative Analysis with Structural Analogs

CompoundStructural FeaturesKey Advantages
Target CompoundCyanocyclohexyl, triazole, indoleEnhanced metabolic stability
2-(1-Methylindol-3-yl)acetamideMethylindole, acetamideSimpler synthesis
ML385Benzodioxole, thiazolePotent 5-LOX inhibition

The target compound’s unique cyanocyclohexyl group may improve blood-brain barrier penetration compared to ML385 .

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